molecular formula C14H20N2O3 B021379 Suberoylanilide-d5 Hydroxamic Acid CAS No. 1132749-48-4

Suberoylanilide-d5 Hydroxamic Acid

Katalognummer B021379
CAS-Nummer: 1132749-48-4
Molekulargewicht: 269.35 g/mol
InChI-Schlüssel: WAEXFXRVDQXREF-YQYLVRRTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Suberoylanilide Hydroxamic Acid, also known as Vorinostat or SAHA, is a member of a larger class of compounds that inhibit histone deacetylases (HDAC) . It is a potent, selective, and cell permeable HDAC inhibitor . It displays anti-angiogenic activity by interfering with VEGF signaling in human umbilical vein endothelial cells (HUVECs) .


Synthesis Analysis

The synthesis of Suberoylanilide Hydroxamic Acid has been focused on the replacement of the phenyl group (the surface recognition moiety, CAP) of SAHA by an azaheterocycle through a direct bond with amide nitrogen atom, and the methylene chain in the linker region is of variable length .


Molecular Structure Analysis

The molecular structure of Suberoylanilide Hydroxamic Acid is characterized by the presence of a hydroxamic acid group, which is crucial for its HDAC inhibitory activity .


Chemical Reactions Analysis

Suberoylanilide Hydroxamic Acid acts as a potent inhibitor of HDAC activity. HDACs are enzymes that catalyse the removal of the acetyl moiety from the lysine residues of proteins, including the core nucleosomal histones .

Wissenschaftliche Forschungsanwendungen

Neuroplasticity and Neurological Diseases

Suberoylanilide Hydroxamic Acid (SAHA), a pan-histone deacetylase inhibitor, has been identified as a driver molecule of neuroplasticity. It modulates and promotes neuroplasticity in both healthy and disease conditions, which is crucial for the central nervous system to adapt and change in response to stimuli. This compound has shown promise in improving memory, learning, behavior, and correcting faulty neuronal functioning. It also positively regulates the expression of neuronal genes, microtubule dynamics, neurite outgrowth, spine density, and enhances synaptic transmission and potentiation .

Epigenetic Modulation in Cancer Therapy

SAHA analogs have been synthesized with varying chain lengths and heteroaryl amide groups to study their effects on histone deacetylase, an enzyme critical in gene transcription. These compounds have displayed significant inhibitory activity against HDACs and have shown antiproliferative activity against human cancer cell lines. The modification of SAHA to create analogs aims to improve anticancer efficacy and reduce side effects .

Neurodevelopmental Disorders

SAHA has been shown to counteract defective neuronal differentiation and maturation in animal and cellular models. This is particularly relevant for neurodevelopmental disorders with pharmaco-resistant seizures and/or severe cognitive impairment, where current drug treatments are ineffective. SAHA could potentially ameliorate defective neuroplasticity in these conditions .

Brain Disorders and Repurposing Strategies

Vorinostat has been explored for its therapeutic potential in various brain disorders, including stroke, Alzheimer’s disease, Parkinson’s disease, and more. Strategies to improve drug efficacy and reduce side effects are being researched, with a focus on optimizing therapeutic strategies concerning dose, dosage regimen, and formulations .

Enhancement of Oral Bioavailability

The poor water solubility of vorinostat has led to the development of a self-microemulsifying drug delivery system (SMEDDS) to enhance its oral bioavailability. This approach could be an effective method for increasing the oral bioavailability of vorinostat, which is crucial for its use as an anticancer agent .

Wirkmechanismus

Target of Action

Suberoylanilide-d5 Hydroxamic Acid, also known as Vorinostat-d5, is a potent and orally active pan-inhibitor of histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3 (Class I), HDAC7 (Class II), and HDAC11 (Class IV) . HDACs are enzymes that catalyze the removal of acetyl groups from the lysine residues of proteins, including the core nucleosomal histones .

Mode of Action

Vorinostat-d5 inhibits the enzymatic activity of HDACs at nanomolar concentrations . This inhibition leads to an accumulation of acetylated proteins, including the core nucleosomal histones and other proteins such as BCL6, p53, and Hsp90 . The accumulation of these acetylated proteins is believed to induce growth arrest, differentiation, or apoptosis in a variety of transformed cells .

Biochemical Pathways

Vorinostat-d5 affects several biochemical pathways. It has been shown to increase the activity of the ULK1 complex, which is the most upstream component in the core autophagy pathway, and suppress the mammalian target of rapamycin (mTOR), which in turn inhibits autophagy induction . Additionally, Vorinostat-d5 has been found to influence the DNA damage response through the acetylation of key DNA repair and checkpoint proteins .

Pharmacokinetics

The pharmacokinetics of Vorinostat-d5 have been studied in combination with other drugs. It has been administered safely up to 400 mg once daily or 300 mg twice daily with carboplatin and paclitaxel . Vorinostat-d5 pharmacokinetics were linear over the dose range studied .

Result of Action

The antiproliferative effects of Vorinostat-d5 are believed to be due to the drug-induced accumulation of acetylated proteins . This leads to growth arrest, differentiation, or apoptosis in a variety of transformed cells . Antitumor activity has been seen in patients with both hematological and solid tumors .

Action Environment

The action of Vorinostat-d5 can be influenced by environmental factors such as the presence of other drugs. For example, the pharmacokinetics of Vorinostat-d5 were altered when coadministered with carboplatin and paclitaxel . Additionally, the solubility and permeability of Vorinostat-d5 can be enhanced by encapsulation in mesoporous silica nanoparticles .

Safety and Hazards

Suberoylanilide Hydroxamic Acid may be harmful if inhaled or absorbed through the skin. It causes respiratory tract irritation, skin irritation, and eye irritation .

Zukünftige Richtungen

The future directions of Suberoylanilide Hydroxamic Acid research could involve the identification of new compounds to treat cognition impairment and/or epilepsy, given its role in modulating and promoting neuroplasticity in healthy and disease conditions .

Eigenschaften

IUPAC Name

N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEXFXRVDQXREF-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suberoylanilide-d5 Hydroxamic Acid

Synthesis routes and methods I

Procedure details

Another process for the preparation of vorinostat has been reported in OPPI Briefs, 2001, vol. 33(4), pages 391-394. The reported process, illustrated in Scheme 6, involves conversion of suberic acid to suberic anhydride, which on treatment with aniline gives suberanilic acid. Coupling of this suberanilic acid with ethyl chloroformate gives a mixed anhydride which upon treatment with hydroxylamine gives vorinostat in an overall yield of 58%. In the first step, there is competition between the formation of suberic anhydride and the linear anhydride and consequently isolation of pure suberic anhydride from the reaction mixture is very difficult. This process step is also hindered by the formation of process impurities and competitive reactions. In the second step, there is formation of dianilide by reaction of two moles of aniline with the linear anhydride. In the third step, suberanilic acid is an inconvenient by-product as the suberanilic acid is converted to a mixed anhydride with ethyl chloroformate, which is highly unstable and is converted back into suberanilic acid. Consequently, it is very difficult to obtain pure vorinostat from the reaction mixture. Although the reported yield was claimed to be 58%, when repeated a yield of only 38% was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dianilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mol
Type
reactant
Reaction Step Seven
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

The seed slurry is prepared by combining vorinostat-fine dry cake (97.8-116.3 g, 0.37-0.44 mol) and 50:50 (v/v) ethanol/water solution (1.0-1.2 L). Under a minimum of 15 psig pressure, the seed slurry is heated to 62-66° C., aged for about 0.5 hours and then cooled to 60-64° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
1.1 (± 0.1) L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 2
Reactant of Route 2
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 3
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 4
Reactant of Route 4
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 5
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 6
Reactant of Route 6
Suberoylanilide-d5 Hydroxamic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.